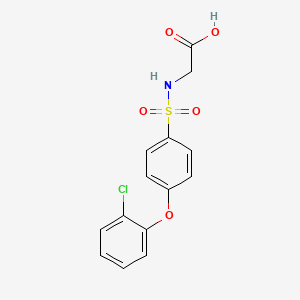

((4-(2-氯苯氧基)苯基)磺酰基)甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

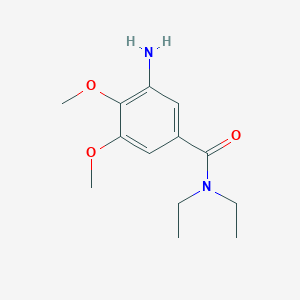

The compound of interest, ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine, is a derivative of arylglycine, which is a class of compounds that have been studied for their potential in various applications, including the synthesis of antibiotics and inhibition of enzymes such as aldose reductase. Arylglycines, such as those mentioned in the provided papers, are known for their roles as precursors in the synthesis of glycopeptide antibiotics and as inhibitors for enzymes implicated in diabetic complications .

Synthesis Analysis

The synthesis of related arylglycine derivatives has been explored through various methods. For instance, the sulfinimine-mediated asymmetric Strecker synthesis has been applied to produce enantioselective arylglycines with high efficiency and excellent enantiomeric excess (ee), which are sensitive to epimerization . This method could potentially be adapted for the synthesis of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of arylglycine derivatives can be complex, as demonstrated by the crystal structure analysis of a related compound, 4,4'-bipyridine — 4-(sulfonylglycine)benzoic acid. This compound exhibits strong hydrogen bonding and intermolecular interactions, which contribute to its one-dimensional network structure and further assembly into a two-dimensional layer supramolecular structure . Such detailed structural information is crucial for understanding the properties and potential interactions of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine.

Chemical Reactions Analysis

Arylglycine derivatives can participate in various chemical reactions. For example, the polymer-supported sulfonamide of N-glycine has been used to promote the allylation of aldehydes and imines, leading to good to high yields and enabling the recovery and reuse of the catalyst . This suggests that ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine could also be involved in similar reactions, potentially as a substrate or a catalyst.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylglycine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as the sulfonyl group and chlorophenoxy moiety can affect the compound's lipophilicity, which in turn can enhance its potential as an enzyme inhibitor . The crystal structure analysis provides insights into the solid-state properties, such as hydrogen bonding capacity and molecular packing, which are important for the material's stability and interaction with other molecules .

科学研究应用

晶体工程和配体形成

- N-[(3-羧苯基)磺酰基]甘氨酸 (H3L1) 等新型配体的合成和结构分析已得到重点强调,证明了它们在晶体工程中的用途。这些配体已被用于创建独特的双核配合物和铜(II)配合物,展示了通过氢键和 π-π 堆积相互作用的水分子缔合和独特的超分子结构的创新模式 (Ma 等人,2008 年)。

对映选择性包合

- (R)-苯基甘氨酰-(R)-苯基甘氨酸等晶体结构因其以高对映选择性包合某些亚砜的能力而闻名。这些包合物的结构和对映选择性已通过单晶 X 射线分析阐明,揭示了某些分子构象如何确定识别基团的立体化学 (Akazome 等人,2000 年)。

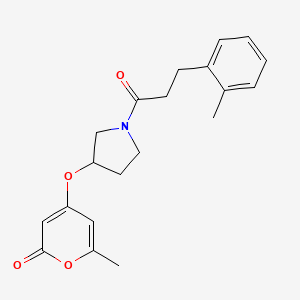

甘氨酸转运蛋白抑制

- [4-苯基-1-(丙基磺酰基)哌啶-4-基]甲基苯甲酰胺系列衍生的甘氨酸转运蛋白-1 (GlyT1) 抑制剂的设计和合成已针对其体内功效进行了研究。这些抑制剂代表了靶向 GlyT1 的重大进展,展示了磺酰胺衍生物在调节中枢神经系统中甘氨酸水平方面的治疗潜力 (Lindsley 等人,2006 年)。

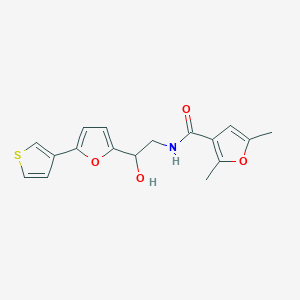

细胞保护剂和 NMDA 受体抑制剂

- 已报道了作为细胞保护剂和 [3H] 甘氨酸与 N-甲基-D-天冬氨酸 (NMDA) 受体结合的抑制剂的噻吩并[2,3-b]吡啶酮的合成。这些衍生物基于生物等排苯/噻吩交换,表明在神经保护和 NMDA 受体(神经退行性疾病中的关键成分)的调节中具有潜在作用 (Buchstaller 等人,2006 年)。

作用机制

Target of Action

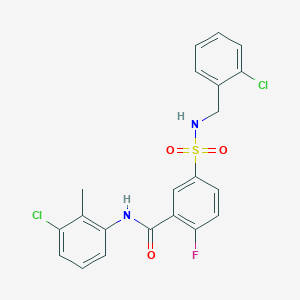

Similar compounds have been shown to exhibit anti-inflammatory activity , suggesting that this compound may also target inflammatory pathways.

Mode of Action

It’s known that sulfonamide functional groups are highly reactive towards water , which could influence the compound’s interaction with its targets.

Biochemical Pathways

Similar compounds have been shown to affect central inflammation , suggesting that this compound may also influence inflammatory pathways.

Result of Action

Similar compounds have been shown to exhibit anti-inflammatory activity , suggesting that this compound may also have anti-inflammatory effects.

Action Environment

It’s known that the presence of water in the reaction medium can influence the reactions of compounds with sulfonamide functional groups .

属性

IUPAC Name |

2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO5S/c15-12-3-1-2-4-13(12)21-10-5-7-11(8-6-10)22(19,20)16-9-14(17)18/h1-8,16H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJVPHDKPKCGPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2504456.png)

![2-Chloro-N-[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]acetamide](/img/structure/B2504458.png)

![4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2504460.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-3-carboxamide](/img/structure/B2504463.png)

![3-(4-chlorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504464.png)

![3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2504471.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2504476.png)

![3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2504477.png)